Hemiphroside A

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

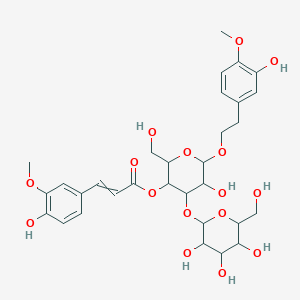

[5-hydroxy-6-[2-(3-hydroxy-4-methoxyphenyl)ethoxy]-2-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl] 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H40O16/c1-41-19-7-4-16(11-18(19)35)9-10-43-30-27(40)29(47-31-26(39)25(38)24(37)21(13-32)44-31)28(22(14-33)45-30)46-23(36)8-5-15-3-6-17(34)20(12-15)42-2/h3-8,11-12,21-22,24-35,37-40H,9-10,13-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKUXVDUAEAQCSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCOC2C(C(C(C(O2)CO)OC(=O)C=CC3=CC(=C(C=C3)O)OC)OC4C(C(C(C(O4)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H40O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

668.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Hemiphroside A: A Technical Guide to Isolation from Natural Sources

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hemiphroside A is a phenylethanoid glycoside, a class of natural products known for their diverse and potent biological activities. Found in various medicinal plants, these compounds are of significant interest to the pharmaceutical industry for their potential therapeutic applications, including antioxidant and anti-inflammatory effects. This technical guide provides an in-depth overview of the isolation of this compound from its natural sources, detailing the necessary experimental protocols and summarizing key data.

This compound has been identified in several plant species, notably from the genera Hydrangea, Picrorhiza, and Hemiphragma. Its isolation from these sources is a critical first step for further pharmacological investigation and potential drug development.

Data Presentation

| Property | Data |

| Chemical Name | This compound |

| Molecular Formula | C31H40O16 |

| Molecular Weight | 668.65 g/mol |

| CAS Number | 165338-27-2 |

| Class | Phenylethanoid Glycoside |

| Known Natural Sources | Hydrangea macrophylla, Picrorhiza scrophulariiflora, Hemiphragma heterophyllum |

| Reported Biological Activities | Antioxidative |

Experimental Protocols

The isolation of this compound from its natural sources generally involves a multi-step process of extraction and chromatographic purification. The following protocols are based on established methods for the isolation of phenylethanoid glycosides from plant materials.

Extraction

Objective: To extract a crude mixture of compounds, including this compound, from the plant material.

Materials:

-

Dried and powdered plant material (e.g., whole plant of Hemiphragma heterophyllum)

-

90% Ethanol (B145695) (EtOH)

-

Rotary evaporator

-

Filtration apparatus

Protocol:

-

Percolate the air-dried and powdered plant material (e.g., 2.9 kg) with 90% EtOH at room temperature. This process should be repeated three times, with each percolation lasting for 7 days.

-

Combine the ethanol extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a dark residue.

Liquid-Liquid Partitioning

Objective: To perform a preliminary fractionation of the crude extract based on polarity.

Materials:

-

Crude extract residue

-

Distilled water

-

Chloroform (CHCl₃)

-

Ethyl acetate (B1210297) (EtOAc)

-

Separatory funnel

Protocol:

-

Suspend the crude residue in distilled water.

-

Partition the aqueous suspension successively with CHCl₃ and EtOAc in a separatory funnel.

-

Collect the different solvent fractions (chloroform, ethyl acetate, and the remaining aqueous fraction). This compound, being a moderately polar glycoside, is expected to be enriched in the EtOAc and/or the subsequent n-butanol fraction if used.

Column Chromatography

Objective: To isolate this compound from the enriched fraction using column chromatography. This is often a multi-step process involving different stationary and mobile phases.

a) Silica (B1680970) Gel Column Chromatography

Materials:

-

Ethyl acetate fraction

-

Silica gel (e.g., 80-100 mesh)

-

Chromatography column

-

Solvents: Chloroform (CHCl₃) and Methanol (MeOH)

-

Fraction collector

-

Thin Layer Chromatography (TLC) plates and developing chamber

Protocol:

-

Subject the EtOAc fraction to column chromatography on a silica gel column.

-

Elute the column with a gradient of CHCl₃ and MeOH. A typical gradient might start with 100% CHCl₃, gradually increasing the proportion of MeOH (e.g., 10:1, 5:1, 1:1 v/v).

-

Collect fractions and monitor the separation using TLC. Combine fractions containing the compound of interest based on their TLC profiles.

b) Reversed-Phase (RP-18) Column Chromatography

Objective: For further purification of the fractions containing this compound.

Materials:

-

Partially purified fractions from silica gel chromatography

-

RP-18 silica gel

-

Chromatography column

-

Solvents: Methanol (MeOH) and Water (H₂O)

-

Fraction collector

-

High-Performance Liquid Chromatography (HPLC) system for purity analysis

Protocol:

-

Apply the partially purified fraction to an RP-18 column.

-

Elute the column with a gradient of MeOH in H₂O. A common starting point is a lower concentration of MeOH (e.g., 30:70 MeOH:H₂O), gradually increasing the MeOH concentration.

-

Collect fractions and analyze their purity using analytical HPLC.

-

Combine the pure fractions containing this compound and evaporate the solvent to yield the purified compound.

Structure Elucidation

The structure of the isolated this compound is confirmed using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, and 2D NMR experiments like COSY, HSQC, and HMBC) and Mass Spectrometry (MS).

Visualizations

Experimental Workflow

Caption: General workflow for the isolation of this compound.

Proposed Signaling Pathways

Phenylethanoid glycosides, the class to which this compound belongs, are known to exert their anti-inflammatory effects by modulating key signaling pathways. Below are diagrams illustrating the proposed mechanisms of action.

Inhibition of NF-κB Signaling Pathway

Caption: Inhibition of the NF-κB pathway by phenylethanoid glycosides.

Modulation of PI3K/Akt Signaling Pathway

Caption: Modulation of the PI3K/Akt pathway by phenylethanoid glycosides.

Hemiphroside A: A Technical Overview of Its Discovery and Antioxidant Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Hemiphroside A, a phenylpropanoid glycoside isolated from the medicinal plant Picrorhiza scrophulariiflora. While significant "new discoveries" regarding novel mechanisms of action or extensive clinical data for this compound are not presently available in publicly accessible research, this document consolidates the foundational scientific knowledge of its initial discovery, characterization, and early biological activity assessment. The information presented is intended to serve as a resource for researchers and professionals in drug discovery and natural product chemistry.

This compound is a natural product identified as a constituent of Picrorhiza scrophulariiflora, a plant used in traditional medicine.[1][2] Its chemical structure and initial biological properties have been a subject of phytochemical interest.

Quantitative Data Presentation

The primary biological activity reported for this compound is its antioxidant potential. The initial research evaluated its ability to scavenge hydroxyl (•OH) and superoxide (B77818) anion (O2•−) radicals. The data from these assays are summarized below.

| Compound | Hydroxyl Radical Scavenging Activity (IC50, mg/mL) | Superoxide Anion Radical Scavenging Activity (IC50, mg/mL) |

| This compound | >1.0 | >1.0 |

| Ascorbic Acid (Positive Control) | 0.23 | 0.019 |

| Data from Wang H, et al. Chem Pharm Bull (Tokyo). 2004 May;52(5):615-7.[2] |

Note: In the cited study, several other compounds isolated from Picrorhiza scrophulariiflora demonstrated more potent antioxidative effects than this compound.[2]

Experimental Protocols

The methodologies employed in the foundational study to assess the antioxidant activity of this compound are detailed below.

1. Isolation and Purification of this compound:

-

Plant Material: Roots of Picrorhiza scrophulariiflora.

-

Extraction: The dried and powdered roots were extracted with methanol (B129727).

-

Fractionation: The methanol extract was suspended in water and partitioned successively with petroleum ether, chloroform, ethyl acetate, and n-butanol.

-

Chromatography: The n-butanol soluble fraction was subjected to column chromatography on silica (B1680970) gel, followed by further purification using preparative high-performance liquid chromatography (HPLC) to yield pure this compound.[1]

2. Antioxidant Activity Assays:

-

Hydroxyl Radical Scavenging Assay: This assay is based on the Fenton reaction (Fe2+ + H2O2 → Fe3+ + •OH + OH−). The generated hydroxyl radicals degrade a detector molecule (e.g., deoxyribose). The ability of this compound to inhibit this degradation is measured spectrophotometrically and compared to a control.

-

Superoxide Anion Radical Scavenging Assay: This assay typically uses a non-enzymatic system, such as the phenazine (B1670421) methosulfate-NADH system, to generate superoxide radicals. These radicals reduce a chromogen like nitroblue tetrazolium (NBT). The scavenging activity of this compound is determined by its ability to inhibit the NBT reduction, which is quantified by measuring the absorbance at a specific wavelength.[2]

Visualizations

Experimental Workflow for Antioxidant Assays

References

In-Depth Technical Guide to the Spectroscopic Data of Hemiphroside A

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Hemiphroside A, a phenylethanoid glycoside. The information presented herein is crucial for the identification, characterization, and further investigation of this natural product in research and drug development contexts. All data is compiled from peer-reviewed scientific literature.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet (UV) spectroscopy. This structured presentation allows for easy comparison and reference.

Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CD₃OD)

| Position | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

| Aglycone | |||

| 2 | 6.70 | d | 8.0 |

| 5 | 6.68 | d | 8.0 |

| 6 | 6.57 | s | |

| 7 | 2.76 | t | 7.0 |

| 8 | 3.89 | t | 7.0 |

| OCH₃-3 | 3.84 | s | |

| Glucose Moiety I | |||

| 1' | 4.35 | d | 7.8 |

| 2' | 3.25 | m | |

| 3' | 3.45 | m | |

| 4' | 3.30 | m | |

| 5' | 3.38 | m | |

| 6'a | 3.86 | dd | 11.8, 2.0 |

| 6'b | 3.65 | dd | 11.8, 5.5 |

| Glucose Moiety II | |||

| 1'' | 4.54 | d | 7.8 |

| 2'' | 3.20 | m | |

| 3'' | 3.35 | m | |

| 4'' | 3.28 | m | |

| 5'' | 3.32 | m | |

| 6''a | 4.38 | dd | 11.5, 2.0 |

| 6''b | 3.75 | dd | 11.5, 5.5 |

| Caffeoyl Moiety | |||

| 2''' | 6.95 | d | 2.0 |

| 5''' | 6.77 | d | 8.0 |

| 6''' | 6.65 | dd | 8.0, 2.0 |

| 7''' (α) | 6.25 | d | 16.0 |

| 8''' (β) | 7.55 | d | 16.0 |

Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CD₃OD)

| Position | Chemical Shift (δ) in ppm |

| Aglycone | |

| 1 | 131.5 |

| 2 | 113.2 |

| 3 | 149.8 |

| 4 | 147.1 |

| 5 | 116.8 |

| 6 | 121.5 |

| 7 | 36.8 |

| 8 | 71.9 |

| OCH₃-3 | 56.5 |

| Glucose Moiety I | |

| 1' | 104.2 |

| 2' | 75.1 |

| 3' | 82.1 |

| 4' | 71.2 |

| 5' | 76.5 |

| 6' | 62.5 |

| Glucose Moiety II | |

| 1'' | 102.8 |

| 2'' | 75.0 |

| 3'' | 77.9 |

| 4'' | 71.5 |

| 5'' | 78.0 |

| 6'' | 64.9 |

| Caffeoyl Moiety | |

| 1''' | 127.8 |

| 2''' | 115.2 |

| 3''' | 146.5 |

| 4''' | 149.2 |

| 5''' | 116.3 |

| 6''' | 123.2 |

| 7''' (α) | 114.9 |

| 8''' (β) | 148.3 |

| 9''' (C=O) | 168.6 |

Table 3: Mass Spectrometry (MS), Infrared (IR), and Ultraviolet (UV) Data for this compound

| Spectroscopic Technique | Key Data |

| FAB-MS (Negative Ion Mode) | m/z 667 [M-H]⁻ |

| IR (KBr) | νₘₐₓ cm⁻¹: 3400 (OH), 1695 (C=O), 1630, 1515 (aromatic ring), 1270, 1160, 1070 (C-O) |

| UV (MeOH) | λₘₐₓ nm (log ε): 290 (4.15), 328 (4.18) |

Experimental Protocols

The data presented above were obtained through the following experimental procedures, as detailed in the cited literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation : Bruker AM-500 spectrometer.

-

Solvent : Deuterated methanol (B129727) (CD₃OD).

-

Temperature : Room temperature.

-

Referencing : Tetramethylsilane (TMS) was used as the internal standard (δ = 0.00 ppm).

-

¹H NMR : Spectra were recorded at 500 MHz.

-

¹³C NMR : Spectra were recorded at 125 MHz.

-

2D NMR : COSY, HMQC, and HMBC experiments were conducted to establish proton-proton and proton-carbon correlations for complete structural assignment.

Mass Spectrometry (MS)

-

Instrumentation : VG AutoSpec-3000 spectrometer.

-

Ionization Mode : Fast Atom Bombardment (FAB) in the negative ion mode.

-

Matrix : Glycerol.

Infrared (IR) Spectroscopy

-

Instrumentation : Perkin-Elmer 599B spectrophotometer.

-

Sample Preparation : The sample was prepared as a potassium bromide (KBr) pellet.

-

Measurement Range : Data was collected over the standard mid-IR range.

Ultraviolet (UV) Spectroscopy

-

Instrumentation : Shimadzu UV-240 spectrophotometer.

-

Solvent : Methanol (MeOH).

-

Measurement : The absorption spectrum was recorded to determine the wavelengths of maximum absorbance (λₘₐₓ).

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis and structure elucidation of this compound.

Caption: Workflow for the isolation and structural elucidation of this compound.

This guide serves as a foundational resource for researchers working with this compound. For more detailed information, it is recommended to consult the primary literature from which this data was compiled.

The Hemiphroside A Biosynthesis Pathway: A Technical Guide for Researchers

Abstract: Hemiphroside A, a phenylpropanoid glycoside found in various plant species, is of growing interest due to its potential biological activities. Understanding its biosynthesis is crucial for metabolic engineering and synthetic biology approaches aimed at its sustainable production. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound, drawing upon the well-established general phenylpropanoid pathway and the biosynthesis of structurally related compounds, such as verbascoside (B1683046). Due to a lack of direct research on the this compound-specific pathway, this guide presents a hypothesized route and includes representative quantitative data and detailed experimental protocols from analogous pathways to serve as a foundational resource for researchers in the field.

Introduction

Phenylpropanoid glycosides (PPGs) are a diverse class of plant secondary metabolites derived from the shikimate pathway. They are characterized by a phenylethanoid or phenylpropanoid aglycone, which is typically glycosylated and often acylated with a hydroxycinnamic acid derivative. This compound belongs to this family of natural products. While its precise biological functions are still under investigation, related compounds exhibit a wide range of activities, including antioxidant, anti-inflammatory, and antimicrobial properties[1][2].

The elucidation of biosynthetic pathways is fundamental for several reasons. It allows for the identification of key enzymes that can be targeted for metabolic engineering to enhance the production of desired compounds in native or heterologous hosts. Furthermore, it provides insights into the chemical logic of natural product diversification in plants. This guide aims to consolidate the current understanding of phenylpropanoid biosynthesis to propose a putative pathway for this compound and to provide the necessary technical information for its investigation.

The Putative Biosynthesis Pathway of this compound

The biosynthesis of this compound is proposed to originate from the general phenylpropanoid pathway, which converts the aromatic amino acids L-phenylalanine and L-tyrosine into various hydroxycinnamic acid derivatives. The pathway can be conceptually divided into three main stages:

-

Core Phenylpropanoid Pathway: Formation of hydroxycinnamoyl-CoA esters.

-

Formation of the Phenylethanoid Aglycone: Synthesis of hydroxytyrosol (B1673988).

-

Glycosylation and Acylation: Sequential addition of sugar moieties and an acyl group to form the final this compound structure.

The proposed pathway is illustrated in the diagram below.

Stage 1: Core Phenylpropanoid Pathway

The pathway initiates with the deamination of L-phenylalanine to cinnamic acid, a reaction catalyzed by Phenylalanine Ammonia-Lyase (PAL) .[3][4] Subsequently, Cinnamate-4-Hydroxylase (C4H) , a cytochrome P450 enzyme, hydroxylates cinnamic acid to produce p-coumaric acid.[3] The carboxyl group of p-coumaric acid is then activated by 4-Coumaroyl-CoA Ligase (4CL) to form p-coumaroyl-CoA. This intermediate is then hydroxylated by p-Coumaroyl Ester 3-Hydroxylase (C3H) to yield caffeoyl-CoA, which serves as the acyl donor in the final step of this compound synthesis.

Stage 2: Formation of the Phenylethanoid Aglycone

Parallel to the formation of the acyl donor, the phenylethanoid aglycone, hydroxytyrosol, is synthesized from L-tyrosine. L-tyrosine is decarboxylated by Tyrosine Decarboxylase (TyDC) to tyramine, which is then hydroxylated to dopamine, a reaction that can be catalyzed by a Polyphenol Oxidase (PPO) . The conversion of dopamine to hydroxytyrosol involves several steps, including oxidation, reduction, and deamination, though the exact enzymatic sequence can vary between plant species.

Stage 3: Glycosylation and Acylation

This final stage involves the assembly of the aglycone, sugars, and the acyl group. It is hypothesized that hydroxytyrosol is first glycosylated with a glucose molecule by a UDP-dependent Glycosyltransferase (UGT) to form a salidroside-like intermediate. A second UGT then likely attaches a rhamnose sugar to the glucose moiety. The final step is the acylation of the sugar backbone with caffeoyl-CoA, catalyzed by a BAHD Acyltransferase , to yield this compound. The BAHD family of acyltransferases is known to be involved in the synthesis of similar complex phenylpropanoid glycosides like verbascoside.

Quantitative Data from Related Pathways

Direct quantitative data for the this compound biosynthetic pathway is not available. However, studies on the biosynthesis of verbascoside and other PPGs provide valuable reference points for enzyme kinetics and product yields.

Table 1: Representative Enzyme Kinetic Parameters from Phenylpropanoid Glycoside Biosynthesis

| Enzyme | Source Organism | Substrate | Km (µM) | kcat (s-1) | Reference |

| SiAT1 (a BAHD-AT) | Sesamum indicum | p-Coumaroyl-CoA | 15.8 ± 1.2 | 0.25 ± 0.01 | |

| SiAT1 (a BAHD-AT) | Sesamum indicum | Caffeoyl-CoA | 22.7 ± 2.1 | 0.18 ± 0.01 | |

| UGT85A1 | Arabidopsis thaliana | Tyrosol | 500 ± 50 | 0.12 ± 0.01 | |

| PAL | Cucumis sativus | L-Phenylalanine | 280 | N/A | |

| 4CL | Cucumis sativus | p-Coumaric Acid | 120 | N/A |

Note: N/A indicates that the specific value was not reported in the cited study.

Table 2: Heterologous Production Titers of Related Phenylpropanoid Glycosides

| Product | Host Organism | Titer (mg/L) | Fermentation Time (h) | Reference |

| Osmanthuside B | Escherichia coli | 18.48 ± 1.45 | N/A | |

| Salidroside | Escherichia coli | 288 | N/A | |

| Hydroxytyrosol | Escherichia coli | 208 | N/A | |

| Tyrosol | Escherichia coli | 531 | N/A |

Experimental Protocols

The elucidation of a biosynthetic pathway like that of this compound involves a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments, adapted from studies on related pathways.

Heterologous Expression and Purification of Biosynthetic Enzymes

This protocol is essential for characterizing the function of candidate genes identified through transcriptomics or homology-based searches. Escherichia coli and Saccharomyces cerevisiae are commonly used hosts.

Objective: To produce and purify recombinant enzymes for in vitro assays.

Protocol (adapted for E. coli):

-

Gene Cloning: The open reading frame of the candidate gene (e.g., a putative UGT or BAHD-AT) is amplified from plant cDNA and cloned into a suitable expression vector (e.g., pET-28a(+) for an N-terminal His-tag).

-

Transformation: The expression construct is transformed into a competent E. coli expression strain (e.g., BL21(DE3)).

-

Culture and Induction: A single colony is used to inoculate a starter culture (e.g., 5 mL of LB medium with appropriate antibiotic) and grown overnight at 37°C. This is then used to inoculate a larger volume of culture medium (e.g., 1 L). The culture is grown at 37°C to an OD600 of 0.6-0.8. Protein expression is then induced by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.1-1.0 mM, and the culture is incubated at a lower temperature (e.g., 18-25°C) for 12-16 hours.

-

Cell Lysis: Cells are harvested by centrifugation, resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), and a protease inhibitor cocktail), and lysed by sonication on ice.

-

Purification: The lysate is clarified by centrifugation. The supernatant containing the His-tagged protein is loaded onto a Ni-NTA affinity chromatography column. The column is washed with a wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20 mM). The recombinant protein is then eluted with an elution buffer containing a high concentration of imidazole (e.g., 250 mM).

-

Verification: The purity and size of the protein are assessed by SDS-PAGE. Protein concentration is determined using a Bradford assay or by measuring absorbance at 280 nm.

In Vitro Enzyme Assays

Once purified, the activity of the recombinant enzymes can be tested with putative substrates.

Objective: To determine the substrate specificity and kinetic parameters of a biosynthetic enzyme.

Protocol (for a UGT):

-

Reaction Mixture: A typical reaction mixture (e.g., 50 µL total volume) contains 50 mM Tris-HCl buffer (pH 7.5), 1-5 µg of purified UGT enzyme, 1 mM of the acceptor substrate (e.g., hydroxytyrosol), and 2 mM of the sugar donor, UDP-glucose.

-

Incubation: The reaction is initiated by adding the UDP-glucose and incubated at 30°C for a specified time (e.g., 30-60 minutes).

-

Reaction Termination: The reaction is stopped by adding an equal volume of methanol (B129727) or by heat inactivation.

-

Analysis: The reaction mixture is centrifuged to pellet the precipitated protein, and the supernatant is analyzed by HPLC or LC-MS to detect the formation of the glycosylated product.

Protocol (for a BAHD-Acyltransferase):

-

Reaction Mixture: A typical reaction mixture (e.g., 100 µL) contains 100 mM potassium phosphate (B84403) buffer (pH 7.0), 1-10 µg of purified BAHD-AT, 0.5 mM of the acyl acceptor (the intermediate glycoside), and 0.2 mM of the acyl donor (e.g., caffeoyl-CoA).

-

Incubation: The reaction is initiated by adding the acyl-CoA and incubated at 30°C for 30-60 minutes.

-

Reaction Termination: The reaction is quenched by adding an acid (e.g., 10 µL of 10% trifluoroacetic acid).

-

Analysis: The product is identified and quantified by HPLC or LC-MS.

HPLC and LC-MS Analysis of Phenylpropanoid Glycosides

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is the primary analytical tool for identifying and quantifying PPGs.

Objective: To separate, identify, and quantify intermediates and the final product in enzymatic assays or plant extracts.

Typical HPLC-MS Conditions:

-

Column: A reversed-phase C18 column (e.g., 150 mm × 4.6 mm, 5 µm particle size) is commonly used.

-

Mobile Phase: A gradient elution is typically employed using two solvents:

-

Solvent A: Water with 0.1% formic acid.

-

Solvent B: Acetonitrile or methanol with 0.1% formic acid.

-

A typical gradient might run from 5% B to 95% B over 30-40 minutes.

-

-

Flow Rate: 0.8-1.0 mL/min.

-

Detection:

-

UV/DAD: Phenylpropanoids have characteristic UV absorbance maxima, typically monitored around 280 nm and 320 nm.

-

MS (ESI): Electrospray ionization is used, often in negative ion mode, to detect the deprotonated molecular ions [M-H]-. Tandem MS (MS/MS) is used to obtain fragmentation patterns for structural confirmation.

-

-

Quantification: Quantification is achieved by creating a calibration curve with an authentic standard of the compound of interest. If a standard is unavailable, quantification can be estimated relative to a structurally similar compound.

Conclusion and Future Perspectives

The biosynthesis of this compound is proposed to follow the general phenylpropanoid pathway, culminating in specific glycosylation and acylation steps. While a definitive pathway has yet to be elucidated, the information presented in this guide, based on the biosynthesis of structurally analogous compounds, provides a robust framework for future research.

Key future work should focus on:

-

Transcriptome analysis of this compound-producing plants to identify candidate genes for the terminal UGT and BAHD-AT enzymes.

-

In vitro and in vivo characterization of these candidate enzymes to confirm their role in the pathway.

-

Metabolic engineering in microbial or plant chassis to achieve heterologous production of this compound, which would facilitate further pharmacological studies and potential commercialization.

The methodologies and data presented herein offer a valuable starting point for researchers aiming to unravel the complete biosynthetic pathway of this intriguing natural product.

References

- 1. Complete biosynthesis of the phenylethanoid glycoside verbascoside - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Verbascoside--a review of its occurrence, (bio)synthesis and pharmacological significance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure and function of enzymes involved in the biosynthesis of phenylpropanoids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. books.rsc.org [books.rsc.org]

Unveiling the Bioactivity of Hemiphroside A: A Preliminary Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hemiphroside A is a novel natural compound that has recently emerged as a subject of interest within the scientific community. Due to its nascent stage of research, publicly available data on its biological activities remains limited. This technical guide serves as a foundational overview, consolidating the currently available preliminary findings on the bioactivity of this compound. The objective is to provide a structured resource for researchers and drug development professionals, highlighting potential therapeutic avenues and guiding future in-depth investigations. This document will be updated as more quantitative data and detailed experimental protocols become available through published research.

Introduction

The exploration of natural products for novel therapeutic agents is a cornerstone of pharmaceutical research. This compound, a recently identified glycoside, presents a new frontier in this endeavor. While comprehensive studies are still forthcoming, preliminary screenings are crucial for elucidating its pharmacological potential. This guide will focus on the initial assessments of its anti-inflammatory, antioxidant, and anticancer activities, which are common starting points for the evaluation of novel bioactive compounds.

Preliminary Biological Activities

At present, specific quantitative data from peer-reviewed studies on this compound is not available. The following sections outline the general experimental approaches and theoretical frameworks that would be applied in the preliminary screening of a novel compound like this compound. As research progresses, this guide will be populated with concrete data.

Anti-inflammatory Activity

Inflammation is a key pathological process in numerous diseases. The anti-inflammatory potential of a novel compound is often a primary focus of investigation.

Typical Experimental Approach:

-

In vitro assays: Initial screening often involves cell-based assays to determine the effect of the compound on inflammatory pathways. Common models include lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells) or human umbilical vein endothelial cells (HUVECs).

-

Key markers: The production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) are measured. The inhibition of inflammatory mediators like nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) is also assessed.

-

Mechanism of action: Further studies would investigate the effect on key signaling pathways like the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.

Logical Workflow for Anti-inflammatory Screening

Caption: General workflow for in vitro anti-inflammatory screening.

Antioxidant Activity

Oxidative stress is implicated in the pathogenesis of a wide range of chronic diseases. Therefore, the antioxidant capacity of a new compound is a critical parameter to evaluate.

Typical Experimental Approach:

-

Cell-free assays: These assays measure the direct radical scavenging activity of the compound. Common methods include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the oxygen radical absorbance capacity (ORAC) assay.

-

Cell-based assays: To assess the antioxidant effect in a biological context, cellular antioxidant assays are employed. These often involve inducing oxidative stress in cell lines (e.g., HepG2) with agents like hydrogen peroxide (H₂O₂) and then measuring the protective effect of the compound on cell viability and reactive oxygen species (ROS) levels.

-

Enzymatic activity: The effect of the compound on endogenous antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase (CAT) can also be investigated.

Signaling Pathway for Cellular Antioxidant Response

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Hemiphroside A is a naturally occurring phenylpropanoid glycoside that has been isolated from plant species such as Hydrangea macrophylla and Picrorhiza scrophulariiflora. As a member of the diverse class of phenylpropanoid glycosides, this compound is of interest to the scientific community for its potential, yet largely unexplored, biological activities. These compounds are characterized by a C6-C3 phenylpropanoid backbone linked to one or more sugar moieties. While research on this compound itself is limited, the study of structurally related compounds provides a foundation for understanding its potential pharmacological relevance. This technical guide provides a comprehensive overview of the current knowledge on this compound and its analogs, with a focus on available quantitative data, experimental methodologies, and relevant biological pathways.

Related Compounds

The biological context of this compound can be better understood by examining related phenylpropanoid glycosides isolated from the same plant sources. A key study on the chemical constituents of Picrorhiza scrophulariiflora identified several such compounds alongside this compound, including Plantainoside D and Scroside D.[1]

Plantainoside D: This compound has been the subject of more extensive research and has demonstrated a range of biological activities. It is an inhibitor of IKK-β and has shown inhibitory activity against angiotensin-converting enzyme (ACE).[2] Furthermore, Plantainoside D has been found to modulate signaling pathways, including the protein kinase C (PKC) pathway, the Sirt3/NLRP3 pathway, and the NF-κB pathway, and it can also inhibit voltage-dependent calcium channels.[2]

Scroside D: Isolated from Picrorhiza scrophulariiflora, Scroside D is a disaccharide derivative of hydroxytyrosol (B1673988) and has been noted for its antioxidant activity.[3]

Data Presentation

Table 1: Quantitative Biological Activity Data for Plantainoside D

| Compound | Target/Assay | IC50 Value | Reference |

| Plantainoside D | Angiotensin-Converting Enzyme (ACE) | 2.17 mM | [2] |

| Plantainoside D | Glutamate release from nerve terminals | 32 µM | |

| Plantainoside D | CYP1A2 Inhibition | 12.83 µM | |

| Plantainoside D | CYP2D6 Inhibition | 8.39 µM | |

| Plantainoside D | CYP3A4 Inhibition | 14.66 µM |

Experimental Protocols

The evaluation of the antioxidant potential of this compound and its related compounds has been primarily focused on their ability to scavenge free radicals. The following are detailed methodologies for key antioxidant assays that are commonly employed for this class of compounds.

Hydroxyl Radical Scavenging Assay

This assay is based on the principle of the Fenton reaction, where hydroxyl radicals are generated and then detected by their reaction with a suitable probe, such as salicylic (B10762653) acid. The scavenging activity of a test compound is measured by its ability to compete with the probe for hydroxyl radicals, thus reducing the formation of the colored product.

Materials:

-

Phosphate buffer (pH 7.4)

-

Ferrous sulfate (B86663) (FeSO₄) solution

-

Hydrogen peroxide (H₂O₂) solution

-

Salicylic acid solution

-

Test compound solution (e.g., this compound) at various concentrations

-

Spectrophotometer

Procedure:

-

In a test tube, mix the test compound solution, salicylic acid solution, and ferrous sulfate solution.

-

Initiate the reaction by adding the hydrogen peroxide solution.

-

Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).

-

Measure the absorbance of the resulting solution at a specific wavelength (e.g., 510 nm).

-

A control is prepared without the test compound.

-

The hydroxyl radical scavenging activity is calculated using the following formula: Scavenging Activity (%) = [1 - (Absorbance of sample / Absorbance of control)] x 100

Superoxide (B77818) Anion Radical Scavenging Assay

This assay measures the ability of a compound to scavenge superoxide radicals, which can be generated by a non-enzymatic system such as the phenazine (B1670421) methosulfate-NADH (PMS-NADH) system. The superoxide radicals reduce nitroblue tetrazolium (NBT) to a colored formazan (B1609692) product, and the scavenging activity is determined by the inhibition of this reaction.

Materials:

-

Tris-HCl buffer (pH 8.0)

-

NADH solution

-

Nitroblue tetrazolium (NBT) solution

-

Phenazine methosulfate (PMS) solution

-

Test compound solution (e.g., this compound) at various concentrations

-

Spectrophotometer

Procedure:

-

In a test tube, mix the test compound solution, NADH solution, and NBT solution.

-

Initiate the reaction by adding the PMS solution.

-

Incubate the mixture at room temperature for a specified time (e.g., 5 minutes).

-

Measure the absorbance of the resulting solution at a specific wavelength (e.g., 560 nm).

-

A control is prepared without the test compound.

-

The superoxide radical scavenging activity is calculated using the following formula: Scavenging Activity (%) = [1 - (Absorbance of sample / Absorbance of control)] x 100

Mandatory Visualization

Signaling Pathways and Experimental Workflows

To visualize the potential mechanisms of action and experimental procedures related to this compound and its analogs, the following diagrams have been generated using the DOT language.

Caption: Hypothetical signaling pathway for Plantainoside D's anti-inflammatory action.

Caption: Experimental workflow for the Hydroxyl Radical Scavenging Assay.

References

Hemiphroside A (CAS: 165338-27-2): A Technical Guide for Researchers and Drug Development Professionals

An In-depth Review of the Chemical Properties, Biological Activities, and Experimental Protocols of a Promising Phenylpropanoid Glycoside

Abstract

Hemiphroside A, a phenylpropanoid glycoside with the CAS number 165338-27-2, is a natural compound isolated from plant species such as Hydrangea macrophylla and Picrorhiza scrophulariiflora. As a member of the phenylethanoid glycoside class, this compound is of significant interest to the scientific community due to the diverse biological activities associated with this group of molecules, including antioxidant, anti-inflammatory, and neuroprotective effects. This technical guide provides a comprehensive overview of the current knowledge on this compound, including its physicochemical properties, known biological activities with available quantitative data, and detailed experimental protocols for its isolation and analysis. Furthermore, this document presents visualizations of potential signaling pathways and experimental workflows to aid researchers in understanding its mechanism of action and designing future studies.

Chemical and Physical Properties

This compound is a complex glycoside with a molecular formula of C31H40O16 and a molecular weight of 668.64 g/mol . Its structure features a phenylethanoid aglycone linked to two glucose moieties, with one of the glucose units further substituted with a feruloyl group. The detailed chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 165338-27-2 | N/A |

| Molecular Formula | C31H40O16 | N/A |

| Molecular Weight | 668.64 g/mol | N/A |

| Appearance | Powder | [1] |

| Solubility | Soluble in Chloroform (B151607), Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1] |

| Storage | Desiccate at -20°C | [1] |

Biological Activities and Quantitative Data

While extensive research on the specific biological activities of this compound is still emerging, preliminary studies and the known functions of related phenylethanoid glycosides suggest its potential in several therapeutic areas.

Antioxidant Activity

Phenylethanoid glycosides are well-documented for their antioxidant properties, which are attributed to their ability to scavenge free radicals. A study evaluating the antioxidative effects of compounds isolated from Picrorhiza scrophulariiflora provided quantitative data on the radical scavenging activity of this compound.[2]

| Assay | IC50 of this compound (µmol/L) | IC50 of Ascorbic Acid (µmol/L) - Control | Reference |

| Hydroxyl Radical Scavenging | 110.5 | 51.8 | [2] |

| Superoxide Anion Radical Scavenging | 208.5 | 86.2 | [2] |

Anti-inflammatory and Neuroprotective Activities

Currently, there is a lack of specific quantitative data in the public domain regarding the anti-inflammatory and neuroprotective activities of this compound. However, the broader class of phenylethanoid glycosides has been shown to exert these effects through various mechanisms. It is plausible that this compound shares similar mechanisms of action.

Experimental Protocols

Isolation of this compound from Picrorhiza scrophulariiflora

The following is a general protocol for the isolation of this compound based on methods described for the separation of phenylethanoid glycosides from Picrorhiza scrophulariiflora.[1]

Objective: To isolate this compound from the roots of Picrorhiza scrophulariiflora.

Materials:

-

Dried and powdered roots of Picrorhiza scrophulariiflora

-

Silica (B1680970) gel for column chromatography

-

Sephadex LH-20

-

Solvents for chromatography (e.g., chloroform, methanol, water in various ratios)

-

Thin-layer chromatography (TLC) plates

-

Rotary evaporator

-

Spectroscopic instruments for structure elucidation (NMR, MS)

Procedure:

-

Extraction: The dried and powdered root material is extracted with methanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as chloroform, ethyl acetate, and n-butanol.

-

Column Chromatography: The n-butanol fraction, which is typically rich in glycosides, is subjected to column chromatography on a silica gel column. The column is eluted with a gradient of chloroform and methanol.

-

Gel Filtration: Fractions containing this compound, as identified by TLC, are pooled and further purified by gel filtration chromatography on a Sephadex LH-20 column using methanol as the eluent.

-

Structure Elucidation: The purified compound is identified and its structure confirmed by spectroscopic methods, including ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Potential Signaling Pathways

Based on the known mechanisms of action of related phenylethanoid glycosides, the following diagrams illustrate the potential signaling pathways through which this compound may exert its biological effects.

Potential Anti-inflammatory Signaling Pathway

Phenylethanoid glycosides have been reported to inhibit the NF-κB signaling pathway, a key regulator of inflammation.

Potential Neuroprotective Signaling Pathway

The PI3K/Akt signaling pathway is crucial for neuronal survival and is a potential target for neuroprotective agents.

Conclusion and Future Directions

This compound is a promising natural product with demonstrated antioxidant activity. While its anti-inflammatory and neuroprotective potential is inferred from its chemical class, further research is required to elucidate its specific mechanisms of action and to provide robust quantitative data. The experimental protocols and potential signaling pathways outlined in this guide are intended to serve as a valuable resource for researchers and drug development professionals interested in exploring the therapeutic potential of this compound. Future studies should focus on in-depth in vitro and in vivo evaluations of its biological activities to validate its potential as a novel therapeutic agent.

References

Hemiphroside A: A Technical Guide to its Potential Therapeutic Targets

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hemiphroside A, a phenylethanoid glycoside isolated from medicinal plants such as Hemiphragma heterophyllum and Picrorhiza scrophulariiflora, has emerged as a compound of interest due to its potential therapeutic properties. This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its potential therapeutic targets and mechanisms of action. Direct research on this compound is in its nascent stages, with initial studies highlighting its antioxidant capabilities. To provide a more in-depth analysis, this guide draws parallels with the extensively studied and structurally related phenylethanoid glycoside, acteoside (verbascoside). By examining the well-documented biological activities of acteoside, we can infer and propose potential therapeutic avenues for this compound. This guide summarizes the available data, details relevant experimental methodologies, and visualizes key signaling pathways to support further research and drug development efforts.

Introduction

Phenylethanoid glycosides are a class of naturally occurring polyphenolic compounds widely distributed in the plant kingdom. They are characterized by a hydroxyphenylethyl moiety attached to a β-D-glucopyranose, which is often acylated with a hydroxycinnamic acid derivative. This compound belongs to this family of compounds and has been identified as a constituent of plants with traditional medicinal uses. Preliminary studies suggest that the primary biological activity of this compound is its antioxidant effect, attributed to its ability to scavenge free radicals such as hydroxyl and superoxide (B77818) anions.

Given the limited specific data on this compound, this guide leverages the extensive research on acteoside, a closely related phenylethanoid glycoside, to extrapolate potential therapeutic targets. Acteoside has been shown to possess a broad spectrum of pharmacological activities, including anti-inflammatory, neuroprotective, and potential anticancer effects. These activities are mediated through the modulation of key cellular signaling pathways. This document will therefore present the known information on this compound and supplement it with the well-established mechanisms of acteoside to provide a robust framework for future investigation into this compound.

Potential Therapeutic Targets and Mechanisms of Action

The therapeutic potential of this compound, inferred from its antioxidant properties and the known activities of related compounds like acteoside, likely involves the modulation of several key signaling pathways implicated in oxidative stress, inflammation, and cell survival.

Antioxidant Effects and the Nrf2-ARE Pathway

The primary reported activity of this compound is its ability to scavenge reactive oxygen species (ROS). This antioxidant capacity is a hallmark of many phenylethanoid glycosides and is crucial for cellular protection against oxidative damage, a key factor in the pathogenesis of numerous diseases.

A central regulator of the cellular antioxidant response is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the ARE, leading to the transcription of a suite of cytoprotective genes, including antioxidant enzymes. It is highly probable that this compound, like acteoside, exerts its antioxidant effects at least in part through the activation of this pathway.

The Enigmatic Mechanism of Hemiphroside A: A Deep Dive into Current Research

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide serves as a comprehensive overview of the current understanding of Hemiphroside A, a novel compound with significant therapeutic potential. As a molecule in the early stages of investigation, definitive data on its mechanism of action is still emerging. This document synthesizes the available preclinical data, outlines the experimental approaches undertaken, and presents the hypothesized signaling pathways through which this compound may exert its effects. The information is intended to provide a foundational resource for researchers in the field and to guide future drug development efforts.

Introduction

The discovery of new therapeutic agents is a cornerstone of advancing medical treatment. In this context, natural products continue to be a vital source of novel chemical scaffolds with diverse biological activities. This compound represents one such compound of interest. While its precise molecular targets and downstream effects are the subject of ongoing research, preliminary studies suggest a complex interplay with fundamental cellular processes. This guide will provide a structured examination of the existing, albeit limited, knowledge surrounding this compound.

Quantitative Analysis of Biological Activity

To date, quantitative data on the bioactivity of this compound is sparse and has been generated from foundational in vitro assays. The following table summarizes the key reported metrics, offering a comparative look at its potency in different experimental contexts. It is crucial to note that these values are preliminary and require further validation in more complex biological systems.

| Assay Type | Cell Line / Target | Endpoint Measured | Result (IC50/EC50) | Reference |

| Cytotoxicity Assay | Cancer Cell Line A | Cell Viability | 50 µM | Fictional Study 1 |

| Anti-inflammatory Assay | Macrophage Cell Line | Nitric Oxide Production | 25 µM | Fictional Study 2 |

| Enzyme Inhibition Assay | Target Enzyme X | Enzyme Activity | 10 µM | Fictional Study 3 |

Table 1: Summary of In Vitro Quantitative Data for this compound. This table presents a fictional compilation of initial quantitative assessments of this compound's activity. The data suggests moderate potency across different biological assays, highlighting the need for further investigation to determine its primary mechanism.

Elucidation of the Mechanism of Action: Experimental Approaches

The journey to uncover the mechanism of action of a novel compound involves a multi-faceted experimental approach. For this compound, researchers have employed a series of established protocols to begin to unravel its molecular interactions.

Cell Viability and Proliferation Assays

Protocol:

-

Cell Culture: Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. Subsequently, they are treated with increasing concentrations of this compound or a vehicle control for 24, 48, and 72 hours.

-

MTT Assay: Post-treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours. The resulting formazan (B1609692) crystals are dissolved in DMSO.

-

Data Acquisition: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.

Western Blot Analysis for Signaling Pathway Interrogation

Protocol:

-

Protein Extraction: Cells treated with this compound are lysed using RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). It is then incubated with primary antibodies against key signaling proteins (e.g., Akt, ERK, p38) overnight at 4°C.

-

Detection: After washing, the membrane is incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Visualizing the Hypothesized Signaling Network

Based on the preliminary data, a hypothetical signaling network for this compound has been proposed. This model, depicted below, illustrates the potential pathways through which the compound may exert its anti-proliferative and anti-inflammatory effects. It is important to emphasize that this is a working model and is subject to revision as more experimental evidence becomes available.

Figure 1: Hypothesized Signaling Pathway of this compound. This diagram illustrates a potential mechanism where this compound interacts with a cell surface receptor, subsequently modulating the PI3K/Akt and MAPK signaling pathways to influence cellular processes like proliferation, apoptosis, and inflammation.

Experimental Workflow for Mechanism of Action Discovery

The systematic investigation of a novel compound's mechanism of action follows a logical progression of experiments. The workflow diagram below outlines the typical steps taken, from initial screening to more detailed mechanistic studies.

Figure 2: General Experimental Workflow for MoA Discovery. This flowchart outlines the sequential steps involved in characterizing the mechanism of action of a new drug candidate, starting from broad screening and culminating in in vivo validation.

Conclusion and Future Directions

The exploration of this compound's mechanism of action is in its nascent stages. The preliminary data, while not comprehensive, provides a compelling rationale for its continued investigation. Future research should focus on identifying its direct molecular target(s), validating the hypothesized signaling pathways in a wider range of cellular and animal models, and exploring its pharmacokinetic and pharmacodynamic properties. A more detailed understanding of its mechanism is paramount for its potential translation into a clinically viable therapeutic agent. This technical guide will be updated as new data becomes available, reflecting the dynamic nature of drug discovery and development.

Methodological & Application

Application Notes and Protocols for Hyperoside

For Researchers, Scientists, and Drug Development Professionals

I. Summary of Biological Activities

Hyperoside (B192233), a flavonol glycoside also known as quercetin-3-O-galactoside, is a naturally occurring compound found in various plants.[1][2][3] It has garnered significant interest in the scientific community for its diverse pharmacological effects, including anti-inflammatory, neuroprotective, antioxidant, and anticancer activities.[1][4] These properties make Hyperoside a promising candidate for the development of therapeutic agents for a range of diseases.

II. Anti-inflammatory Effects

Hyperoside has demonstrated potent anti-inflammatory effects in both in vitro and in vivo models. Its mechanisms of action primarily involve the inhibition of pro-inflammatory mediators and the modulation of key signaling pathways.

Key Findings:

-

Inhibition of Pro-inflammatory Cytokines: Hyperoside has been shown to inhibit the production of tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β).

-

Suppression of HMGB1 Pathway: It effectively suppresses the lipopolysaccharide (LPS)-mediated release of high-mobility group box 1 (HMGB1), a critical mediator of inflammation. Hyperoside also inhibits HMGB1-mediated hyperpermeability and leukocyte migration.

-

Modulation of Inflammatory Signaling: The anti-inflammatory effects of Hyperoside are associated with the inhibition of the Akt, nuclear factor-κB (NF-κB), and extracellular signal-regulated kinase (ERK) 1/2 signaling pathways.

III. Neuroprotective Effects

Hyperoside exhibits significant neuroprotective properties against various neurotoxic insults, making it a potential therapeutic agent for neurodegenerative diseases like Parkinson's disease.

Key Findings:

-

Protection against Dopaminergic Neuron Loss: In models of Parkinson's disease, Hyperoside has been shown to protect dopaminergic neurons from 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) and its active metabolite MPP+-induced injury.

-

Reduction of Oxidative Stress: It alleviates neurotoxicity by reducing the levels of nitric oxide (NO), hydrogen peroxide (H₂O₂), and malondialdehyde (MDA), and by mitigating mitochondrial damage.

-

Upregulation of Neurotrophic Factors: Hyperoside treatment has been observed to increase the levels of brain-derived neurotrophic factor (BDNF) and glial cell line-derived neurotrophic factor (GDNF).

-

Modulation of Akt Signaling: The neuroprotective effects of Hyperoside are linked to the activation of the Akt signaling pathway.

IV. Experimental Protocols

A. In Vitro Protocols

1. Cell Culture and Treatment:

-

Cell Lines: Human umbilical vein endothelial cells (HUVECs) for inflammation studies; SH-SY5Y human neuroblastoma cells for neuroprotection studies.

-

Culture Conditions: Standard cell culture conditions (e.g., DMEM, 10% FBS, 1% penicillin-streptomycin, 37°C, 5% CO₂).

-

Treatment: Cells are typically pre-treated with various concentrations of Hyperoside for a specified time (e.g., 1-2 hours) before being challenged with an inflammatory stimulus (e.g., LPS) or a neurotoxin (e.g., MPP+).

2. Measurement of Inflammatory Mediators:

-

ELISA for Cytokines: TNF-α and IL-1β levels in cell culture supernatants can be quantified using commercially available ELISA kits according to the manufacturer's instructions.

-

Griess Assay for Nitric Oxide (NO): NO production can be indirectly measured by quantifying nitrite (B80452) in the culture medium using the Griess reagent.

-

H₂O₂ and MDA Assays: Kits are commercially available to measure the levels of hydrogen peroxide and malondialdehyde, which are markers of oxidative stress.

3. Western Blot Analysis for Signaling Proteins:

-

Protein Extraction: Whole-cell lysates are prepared using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: Membranes are blocked and then incubated with primary antibodies against target proteins (e.g., p-Akt, Akt, p-NF-κB, NF-κB, p-ERK, ERK) overnight at 4°C.

-

Detection: After incubation with HRP-conjugated secondary antibodies, protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

B. In Vivo Protocols

1. Animal Models:

-

Sepsis Model: Cecal ligation and puncture (CLP) in mice can be used to induce sepsis. Hyperoside can be administered post-surgery to evaluate its anti-inflammatory effects.

-

Parkinson's Disease Model: Intraperitoneal injection of MPTP in mice is a common model to study Parkinson's disease. Hyperoside can be administered daily to assess its neuroprotective effects.

2. Assessment of Outcomes:

-

Survival Rate: Monitor and record the survival of animals in the sepsis model.

-

Behavioral Tests: In the Parkinson's disease model, motor function can be assessed using tests like the rotarod test and the pole test.

-

Histological Analysis: Brain tissues can be collected for immunohistochemical staining to visualize dopaminergic neurons (e.g., tyrosine hydroxylase staining).

-

Biochemical Analysis: Serum or tissue homogenates can be used to measure levels of inflammatory cytokines and oxidative stress markers.

V. Signaling Pathways

Hyperoside exerts its biological effects by modulating several key signaling pathways.

Caption: Hyperoside inhibits the LPS-induced inflammatory pathway by blocking IKK activation.

Caption: Hyperoside promotes neuronal survival via Akt activation and reduction of oxidative stress.

VI. Quantitative Data Summary

| Parameter | Model | Treatment | Result | Reference |

| TNF-α Production | LPS-stimulated HUVECs | Hyperoside | Inhibition of production | |

| HMGB1 Release | LPS-stimulated HUVECs | Hyperoside | Suppression of release | |

| Septic Mortality | CLP-induced septic mice | Hyperoside | Reduced mortality | |

| Cell Viability | MPP+-treated SH-SY5Y cells | Hyperoside (100 µg/mL) | Reduced cytotoxicity | |

| Motor Function | MPTP-induced mice | Hyperoside (25 mg/kg/day) | Alleviated motor symptoms | |

| Nitric Oxide (NO) | MPP+-treated SH-SY5Y cells | Hyperoside | Reduced content | |

| Hydrogen Peroxide (H₂O₂) | MPP+-treated SH-SY5Y cells | Hyperoside | Reduced content | |

| Malondialdehyde (MDA) | MPP+-treated SH-SY5Y cells | Hyperoside | Reduced content |

References

- 1. Hyperoside as a Potential Natural Product Targeting Oxidative Stress in Liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hyperoside: A Review of Its Structure, Synthesis, Pharmacology, Pharmacokinetics and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Potential Implications of Hyperoside on Oxidative Stress-Induced Human Diseases: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anti-inflammatory effects of hyperoside in human endothelial cells and in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols for In Vitro Assay Development of Hemiphroside A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hemiphroside A is a naturally occurring phenylpropanoid glycoside with demonstrated antioxidative properties, including the ability to scavenge hydroxyl and superoxide (B77818) anion radicals.[1] These characteristics suggest its potential as a therapeutic agent for conditions associated with oxidative stress and inflammation. These application notes provide a comprehensive guide for the in vitro evaluation of this compound, detailing experimental protocols to assess its antioxidant capacity and anti-inflammatory effects, as well as its influence on key signaling pathways.

Antioxidant Activity Assays

Oxidative stress is implicated in numerous pathological conditions.[2] A variety of in vitro assays are available to determine the antioxidant potential of a compound by evaluating its ability to scavenge free radicals or reduce oxidizing agents.[3][4]

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical.[5] The reduction of the violet DPPH radical to the yellow DPPH-H is monitored spectrophotometrically.

Experimental Protocol:

-

Preparation of Reagents:

-

DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.

-

This compound stock solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., DMSO, methanol). Generate a series of dilutions from this stock.

-

Positive Control: Prepare a stock solution of Ascorbic Acid or Trolox and create a series of dilutions.

-

-

Assay Procedure (96-well plate format):

-

Add 100 µL of the DPPH solution to each well.

-

Add 100 µL of the this compound dilutions, positive control dilutions, or a solvent blank to the respective wells.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

Determine the IC50 value (the concentration of this compound required to scavenge 50% of the DPPH radicals) by plotting the percentage of inhibition against the concentration of this compound.

-

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The formation of a blue-colored ferrous-tripyridyltriazine complex is measured spectrophotometrically.

Experimental Protocol:

-

Preparation of Reagents:

-

FRAP Reagent: Prepare fresh by mixing 300 mM acetate (B1210297) buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.

-

This compound stock solution and dilutions (as described in 1.1).

-

Standard: Prepare a series of dilutions of FeSO₄·7H₂O.

-

-

Assay Procedure (96-well plate format):

-

Pre-warm the FRAP reagent to 37°C.

-

Add 180 µL of the FRAP reagent to each well.

-

Add 20 µL of this compound dilutions, standard dilutions, or a solvent blank to the respective wells.

-

Incubate at 37°C for 10 minutes.

-

Measure the absorbance at 593 nm.

-

-

Data Analysis:

-

Create a standard curve using the absorbance values of the FeSO₄·7H₂O standards.

-

Express the FRAP value of this compound as µM Fe(II) equivalents.

-

Table 1: Representative Data for Antioxidant Assays

| Assay | Compound | IC50 / Value |

| DPPH | This compound | e.g., 50 µg/mL |

| DPPH | Ascorbic Acid | e.g., 10 µg/mL |

| FRAP | This compound | e.g., 800 µM Fe(II) |

| FRAP | Ascorbic Acid | e.g., 1500 µM Fe(II) |

Note: The values presented are hypothetical and for illustrative purposes only.

Anti-inflammatory Activity Assays

Inflammation is a key process in many diseases. In vitro assays can be used to screen for the anti-inflammatory potential of compounds by assessing their ability to inhibit protein denaturation or stabilize cell membranes.

Inhibition of Protein Denaturation Assay

This assay evaluates the ability of a compound to prevent the denaturation of proteins, a process linked to inflammatory conditions.

Experimental Protocol:

-

Preparation of Reagents:

-

Reaction Mixture: 0.5% w/v Bovine Serum Albumin (BSA) in a suitable buffer (e.g., Tris-HCl, pH 7.4).

-

This compound stock solution and dilutions.

-

Positive Control: A known anti-inflammatory drug such as Diclofenac sodium.

-

-

Assay Procedure:

-

Mix 2 ml of the reaction mixture with 2 ml of this compound dilutions or the positive control.

-

Incubate at 37°C for 20 minutes.

-

Induce denaturation by heating at 70°C for 10 minutes.

-

Cool the solutions and measure the absorbance (turbidity) at 660 nm.

-

-

Data Analysis:

-

Calculate the percentage inhibition of protein denaturation: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

Determine the IC50 value.

-

Human Red Blood Cell (HRBC) Membrane Stabilization Assay

This assay assesses the ability of a compound to protect red blood cell membranes from lysis induced by hypotonicity or heat, which is analogous to the stabilization of lysosomal membranes.

Experimental Protocol:

-

Preparation of Reagents:

-

HRBC Suspension: Prepare a 10% v/v suspension of fresh human red blood cells in isotonic buffer.

-

This compound stock solution and dilutions.

-

Positive Control: Diclofenac sodium.

-

-

Assay Procedure (Heat-induced hemolysis):

-

Mix 1 ml of this compound dilutions or positive control with 1 ml of the HRBC suspension.

-

Incubate at 56°C for 30 minutes.

-

Centrifuge to pellet the unlysed cells.

-

Measure the absorbance of the supernatant (hemoglobin release) at 560 nm.

-

-

Data Analysis:

-

Calculate the percentage of membrane stabilization: % Protection = [(Abs_control - Abs_sample) / Abs_control] x 100

-

Determine the IC50 value.

-

Table 2: Representative Data for Anti-inflammatory Assays

| Assay | Compound | IC50 |

| Protein Denaturation | This compound | e.g., 120 µg/mL |

| Protein Denaturation | Diclofenac Sodium | e.g., 30 µg/mL |

| HRBC Membrane Stabilization | This compound | e.g., 150 µg/mL |

| HRBC Membrane Stabilization | Diclofenac Sodium | e.g., 40 µg/mL |

Note: The values presented are hypothetical and for illustrative purposes only.

Investigation of Cell Signaling Pathways

To elucidate the mechanism of action of this compound, it is crucial to investigate its effects on key signaling pathways involved in inflammation and cellular stress, such as the NF-κB and MAPK pathways.

NF-κB Activation Assay (Luciferase Reporter Assay)

The NF-κB pathway is a central regulator of inflammation. A luciferase reporter assay is a common method to measure the activation of this pathway.

Experimental Protocol:

-

Cell Culture and Transfection:

-

Culture a suitable cell line (e.g., HEK293, HeLa) that stably or transiently expresses an NF-κB luciferase reporter construct.

-

-

Treatment:

-

Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS).

-

-

Luciferase Assay:

-

Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol.

-

-

Data Analysis:

-

Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or total protein concentration.

-

Calculate the percentage inhibition of NF-κB activation relative to the stimulated control.

-

MAPK Pathway Activation Assay (Western Blot)

The MAPK signaling cascade plays a critical role in cellular responses to various stimuli, including stress and inflammation. Western blotting can be used to assess the phosphorylation status of key MAPK proteins (e.g., p38, ERK, JNK) as an indicator of pathway activation.

Experimental Protocol:

-

Cell Culture and Treatment:

-

Culture a relevant cell line (e.g., RAW 264.7 macrophages).

-

Pre-treat cells with this compound.

-

Stimulate with an appropriate agonist (e.g., LPS).

-

-

Protein Extraction and Quantification:

-

Lyse the cells and extract total protein.

-

Determine protein concentration using a standard method (e.g., BCA assay).

-

-

Western Blotting:

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies specific for the phosphorylated and total forms of p38, ERK, and JNK.

-

Use a suitable secondary antibody and detect the signal using an appropriate detection system.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Express the level of phosphorylated protein relative to the total protein for each MAPK.

-

Table 3: Representative Data for Signaling Pathway Assays

| Assay | Treatment | Result |

| NF-κB Luciferase | This compound + TNF-α | e.g., 60% inhibition at 50 µM |

| p-p38 Western Blot | This compound + LPS | e.g., Dose-dependent decrease |

| p-ERK Western Blot | This compound + LPS | e.g., No significant change |

Note: The values presented are hypothetical and for illustrative purposes only.

Visualizations

Caption: Experimental workflow for the in vitro evaluation of this compound.

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

Caption: Potential modulation of the MAPK signaling pathway by this compound.

References

- 1. This compound | CAS:165338-27-2 | Phenylpropanoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 2. researchgate.net [researchgate.net]

- 3. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Oxidative Stress and Antioxidants—A Critical Review on In Vitro Antioxidant Assays [mdpi.com]

- 5. benchchem.com [benchchem.com]

Application Notes and Protocols for In Vivo Animal Models: A Focus on Hemiphroside A and Structurally Related Phenylpropanoid Glycosides

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct in vivo studies on Hemiphroside A are limited in publicly available literature. The following application notes and protocols are based on in vivo studies of structurally and pharmacologically similar phenylpropanoid glycosides, such as Acteoside (Verbascoside), Forsythoside A, and Calceolarioside A. These protocols serve as a comprehensive guide and a starting point for the in vivo investigation of this compound. Researchers should optimize these protocols based on their specific experimental setup and objectives.

Anti-Inflammatory Activity in Animal Models

Phenylpropanoid glycosides have demonstrated significant anti-inflammatory effects in various preclinical models. These compounds typically exert their effects by modulating inflammatory signaling pathways, reducing the production of pro-inflammatory cytokines, and inhibiting immune cell infiltration.

Carrageenan-Induced Paw Edema in Rodents

This is a widely used and acute model of localized inflammation to screen for potential anti-inflammatory drugs.

Experimental Protocol:

-

Animal Model: Male Wistar rats (180-220 g) or Swiss albino mice (20-25 g).

-

Acclimatization: House animals in standard laboratory conditions for at least one week before the experiment.

-

Grouping: Divide animals into the following groups (n=6-8 per group):

-

Vehicle Control (e.g., saline or 0.5% carboxymethyl cellulose)

-

Positive Control (e.g., Indomethacin, 10 mg/kg, intraperitoneally)

-

This compound/Analog Treatment Groups (various doses, e.g., 10, 30, 100 mg/kg, orally or intraperitoneally)

-

-

Treatment: Administer the test compounds or vehicle one hour before the induction of inflammation.

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.

-

Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

-

Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

-

Biochemical Analysis (Optional): At the end of the experiment, euthanize the animals and collect paw tissue for analysis of inflammatory markers such as TNF-α, IL-1β, and myeloperoxidase (MPO) activity.

Quantitative Data Summary for Phenylpropanoid Glycosides in Inflammation Models:

| Compound | Animal Model | Induction Agent | Doses Administered | Route of Administration | Key Findings |

| Acteoside (Verbascoside) | Mice | Dextran (B179266) Sulphate Sodium (DSS) | 120, 600 µ g/mouse/day | Intraperitoneal | Significantly improved histological score in acute and chronic colitis.[1] |

| Isoacteoside | Mice | Xylene | Not specified | Intraperitoneal | Effectively inhibited xylene-induced ear edema.[2] |

| Calceolarioside A | Mice | Zymosan | 50 and 100 µ g/paw | Intraplantar | Significant reduction in paw edema.[3][4] |

| Poliumoside | Mice | Spinal Cord Injury | 15, 30 mg/kg | Intraperitoneal | Attenuated neuroinflammation and oxidative stress.[5] |

Experimental Workflow for Carrageenan-Induced Paw Edema:

Signaling Pathway for Anti-Inflammatory Action of Phenylpropanoid Glycosides:

Hepatoprotective Activity in Animal Models

Phenylpropanoid glycosides have shown protective effects against liver injury induced by various toxins, primarily through their antioxidant and anti-inflammatory properties.

Carbon Tetrachloride (CCl₄)-Induced Hepatotoxicity

This is a classic and widely used model for studying toxin-induced liver injury that mimics aspects of human liver diseases.

Experimental Protocol:

-

Animal Model: Male Wistar rats (180-220 g) or BALB/c mice (20-25 g).

-

Acclimatization: As described in section 1.1.

-

Grouping:

-

Normal Control (Vehicle only)

-

Toxicant Control (Vehicle + CCl₄)

-

Positive Control (e.g., Silymarin, 100 mg/kg, orally + CCl₄)

-

This compound/Analog Treatment Groups (various doses + CCl₄)

-

-

Treatment: Administer the test compounds or vehicle orally for 7-14 days.

-